![molecular formula C10H16Cl2N2O2 B597053 (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS No. 1217631-87-2](/img/structure/B597053.png)
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
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Overview
Description
“®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride” is a specialty chemical with the CAS number 1217631-87-2 . It is used in research and as an intermediate in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular formula of “®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride” is C10H16Cl2N2O2 . The molecular weight is 267.15 . The SMILES notation is CCOC(CC@HN)=O.[2HCl] .Scientific Research Applications
Metal Ion Analysis in Environmental Samples
This compound serves as a new ion-pairing reagent for the analysis of metal ions in environmental samples through capillary electrophoresis . It’s particularly useful for the separation and determination of common metal ions like Li, Na, Mg²⁺, Ca²⁺, Ba²⁺, Ni²⁺, and Zn²⁺. The use of ®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride modifies the mobilities of these ions, allowing for effective separation and quantification.
Pharmaceutical Sample Analysis
In the pharmaceutical industry, the compound is used for the qualitative and quantitative analysis of metal ions in vitamin preparations . Its role as an ion-pairing reagent is crucial for the accurate measurement of metal content, ensuring the safety and efficacy of pharmaceutical products.
Capillary Electrophoresis Method Development
Researchers utilize this compound to investigate the effects of complexing reagent concentrations, applied voltage, and organic solvent content on the separation process in capillary electrophoresis . This contributes to the development of more efficient and adaptable methods for analyzing various compounds.
Indirect UV Detection Enhancement
The compound is paired with pyridine to serve as a detectable counter-ion for indirect UV detection at 254 nm . This enhances the detection capabilities for metal ion analysis, providing a more sensitive and reliable method for environmental and pharmaceutical applications.
Ion Mobility Modification
The unique structure of ®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride allows it to modify the mobilities of alkali and alkaline-earth metal ions during capillary electrophoresis . This modification is essential for the separation of metal ions that have similar sizes and charge densities.
Mechanism of Action
Target of Action
This compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene . Pyridine derivatives have been known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
It’s worth noting that pyridine derivatives can undergo various chemical reactions that may influence their interaction with biological targets . For instance, the pyridyl disulfide group can undergo a rapid thiol–disulfide exchange reaction with thiol functional groups . This reaction has been exploited for the reversible conjugation of therapeutic agents and the fabrication of redox-responsive materials .
Biochemical Pathways
Compounds containing a pyridine ring have been known to interact with various biochemical pathways depending on their specific structure and functional groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, boronic acids and their esters, which are often used in the design of new drugs and drug delivery devices, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH . Therefore, similar considerations may apply to “®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride”, but specific studies would be needed to confirm this.
Safety and Hazards
properties
IUPAC Name |
ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGANVLPLTUQZIF-KLQYNRQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CN=CC=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661407 |
Source
|
Record name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | |
CAS RN |
1217631-87-2 |
Source
|
Record name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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